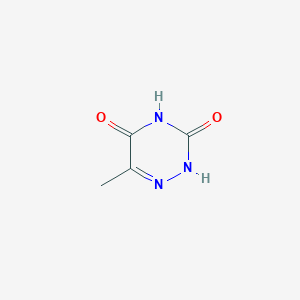

6-Azathymine

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWMZFQOHTWGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239325 | |

| Record name | 6-Azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-53-6 | |

| Record name | 6-Azathymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azathymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azathymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Azathymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZATHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWX58T58ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Azathymine's Mechanism of Action in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic analog of the pyrimidine base thymine, exerts its biological effects primarily through its interaction with the cellular machinery of DNA replication. Following intracellular anabolic phosphorylation to its triphosphate derivative, this compound triphosphate (6-aza-TTP), it acts as a fraudulent nucleotide. This guide provides an in-depth examination of the molecular mechanisms by which this compound disrupts DNA synthesis, focusing on its role as a competitive inhibitor of DNA polymerases and as a substrate for incorporation into the nascent DNA strand, ultimately leading to chain termination. This document details the metabolic activation pathway, the kinetics of polymerase inhibition, and the downstream consequences of its incorporation into DNA. Experimental protocols for key assays and illustrative data are provided to support further research and drug development efforts in this area.

Introduction

This compound (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of thymine where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom. This modification significantly alters the electronic properties of the molecule, allowing it to interfere with normal nucleoside metabolism and DNA replication. Early studies demonstrated that this compound requires conversion to its deoxyribonucleoside, azathymidine, to exert its potent biological activity.[1] Subsequent research has indicated that the incorporation of this compound into DNA is a key aspect of its mechanism of action. This guide synthesizes the current understanding of how this compound disrupts DNA replication at a molecular level.

Metabolic Activation of this compound

For this compound to interfere with DNA replication, it must first be converted into its active triphosphate form, 6-azathymidine triphosphate (6-aza-TTP). This process is initiated by cellular enzymes that recognize this compound as a substrate analogous to thymine.

The metabolic activation pathway is a three-step phosphorylation cascade:

-

Thymidine Kinase (TK) catalyzes the initial phosphorylation of the deoxyribonucleoside form of this compound (azathymidine) to 6-azathymidine monophosphate (6-aza-TMP).

-

Thymidylate Kinase (TMPK) then phosphorylates 6-aza-TMP to 6-azathymidine diphosphate (6-aza-TDP).

-

Nucleoside Diphosphate Kinase (NDPK) completes the activation by phosphorylating 6-aza-TDP to the active 6-azathymidine triphosphate (6-aza-TTP).

Mechanism of Action in DNA Replication

The active 6-aza-TTP interferes with DNA replication through two primary mechanisms: competitive inhibition of DNA polymerases and incorporation into the growing DNA strand, leading to chain termination.

Competitive Inhibition of DNA Polymerase

6-aza-TTP, due to its structural similarity to the natural substrate deoxythymidine triphosphate (dTTP), can bind to the active site of DNA polymerases. This binding is competitive with respect to dTTP. The affinity of 6-aza-TTP for the polymerase active site is a critical determinant of its inhibitory potency.

Incorporation and Chain Termination

If 6-aza-TTP is not only a competitive inhibitor but also a substrate for DNA polymerase, it can be incorporated into the nascent DNA strand opposite an adenine base in the template strand. The key to its chain-terminating effect lies in the altered chemical properties of the this compound ring. The presence of the nitrogen at the 6-position can affect the sugar pucker of the deoxyribose and the overall conformation of the primer-template duplex. More critically, many nucleoside analogs that act as chain terminators lack a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. While 6-azathymidine does possess a 3'-hydroxyl group, the altered geometry of the incorporated base can sterically hinder the approach of the next incoming deoxynucleoside triphosphate (dNTP) or distort the active site of the DNA polymerase, thereby preventing further elongation.

Quantitative Data on Polymerase Inhibition

Table 1: Illustrative Inhibition Constants (Ki) for Azidothymidine Triphosphate (AZT-TP) with Various DNA Polymerases

| DNA Polymerase | Substrate | Inhibition Type | Ki (µM) |

| Human DNA Polymerase α | dTTP | Competitive | > 1000 |

| Human DNA Polymerase δ | dTTP | Competitive | 250 |

| Human DNA Polymerase ε | dTTP | Competitive | 320 |

| Human DNA Polymerase γ | dTTP | Competitive | - |

| HIV-1 Reverse Transcriptase | dTTP | Competitive | - |

Note: This data is for azidothymidine triphosphate and is provided as an example. The Ki values for 6-azathymidine triphosphate may differ.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound like 6-aza-TTP on DNA polymerase activity.

Objective: To determine the IC50 and/or Ki of 6-aza-TTP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Activated calf thymus DNA (or a specific primer-template)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dCTP)

-

6-Azathymidine triphosphate (6-aza-TTP)

-

Reaction buffer (containing Mg²⁺, buffer, etc.)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes. Each tube will contain the reaction buffer, a fixed amount of DNA polymerase, the primer-template DNA, dATP, dGTP, dCTP, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of 6-aza-TTP to the experimental tubes. Include a control with no inhibitor. To determine the mode of inhibition, vary the concentration of the natural substrate (dTTP) at different fixed concentrations of the inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the polymerase activity (cpm) against the concentration of the inhibitor to determine the IC50 value. For kinetic analysis, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the type of inhibition.

Detection of this compound Incorporation into DNA

This protocol describes a method to determine if this compound is incorporated into cellular DNA.

Objective: To detect the presence of this compound in the genomic DNA of treated cells.

Materials:

-

Cell culture line

-

Radiolabeled this compound (e.g., [¹⁴C]-6-azathymine)

-

Cell culture medium and supplements

-

DNA extraction kit

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Treatment: Culture cells in the presence of radiolabeled this compound for a specified period (e.g., 24-48 hours). Include an untreated control culture.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.

-

DNA Quantification: Accurately quantify the amount of extracted DNA.

-

Enzymatic Digestion: Digest the purified genomic DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Analysis by HPLC or LC-MS/MS:

-

HPLC with Radioactivity Detection: Separate the digested deoxynucleosides by reverse-phase HPLC. Monitor the eluent with a UV detector (to identify the natural deoxynucleosides) and a radioactivity detector. The presence of a radioactive peak co-eluting with a synthetic azathymidine standard confirms incorporation.

-

LC-MS/MS: Separate the digested deoxynucleosides by LC. Use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of azathymidine. This method is highly sensitive and specific and does not require a radiolabel.

-

-

Data Analysis: Quantify the amount of incorporated azathymidine relative to the total amount of deoxynucleosides to determine the frequency of incorporation.

Conclusion

This compound acts as a prodrug that, upon metabolic activation to its triphosphate form, disrupts DNA replication by competitively inhibiting DNA polymerases and by being incorporated into the nascent DNA strand, which can lead to chain termination. While more research is needed to fully quantify its effects on specific human DNA polymerases, the mechanisms described provide a solid foundation for its classification as an antimetabolite and an inhibitor of DNA synthesis. The experimental protocols provided herein offer a framework for further investigation into the precise molecular interactions and cellular consequences of this compound exposure. This detailed understanding is crucial for the rational design and development of novel chemotherapeutic agents that target DNA replication.

References

6-Azathymine: An In-Depth Technical Guide on its Biochemical Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a synthetic analog of the pyrimidine base thymine.[1][2] Its structural similarity to thymine allows it to interfere with the normal synthesis and utilization of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols. The primary audience for this document includes researchers in biochemistry, pharmacology, and drug development who are interested in nucleotide metabolism and the effects of antimetabolites.

Core Mechanism of Action: Disruption of Pyrimidine Metabolism

The central biochemical pathway affected by this compound is pyrimidine metabolism . Specifically, it acts as a competitive antagonist to thymine and its corresponding nucleoside, thymidine.[1][3] The inhibitory effects of this compound are multifaceted and primarily stem from its ability to be recognized by enzymes that normally process thymine and thymidine.

The key steps in the mechanism of action of this compound are:

-

Competitive Inhibition of Thymine Utilization: this compound competes with thymine for the active sites of enzymes involved in pyrimidine salvage pathways. This competition can reduce the rate at which thymine is incorporated into the nucleotide pool.

-

Formation of Fraudulent Nucleotides: this compound can be anabolized to form 6-azathymidine and subsequently phosphorylated to 6-azathymidine triphosphate.[3] These fraudulent nucleotides can then be incorporated into DNA in place of thymidine triphosphate.

-

Incorporation into DNA: The incorporation of this compound into the DNA structure can lead to the formation of abnormal nucleic acids.[3] This can disrupt DNA replication and transcription, ultimately leading to cytotoxicity, particularly in rapidly proliferating cells.

The following diagram illustrates the primary pathway affected by this compound:

Quantitative Data

| Target Enzyme/Process | Compound | Metric | Value | Organism/System | Reference |

| Thymine/Thymidine Utilization | This compound | Inhibition | Competitive Antagonist | Streptococcus faecalis | [2][3] |

| DNA Synthesis | This compound | Incorporation | Incorporated into DNA | Streptococcus faecalis | [3] |

Note: The lack of recent, specific quantitative data represents a significant knowledge gap and an opportunity for future research to re-evaluate this compound using modern biochemical and biophysical techniques.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on biochemical pathways. These protocols are based on established techniques in the field.

Protocol 1: Enzyme Inhibition Assay for Thymidine Phosphorylase

This protocol is designed to determine the inhibitory effect of this compound on thymidine phosphorylase activity.

Materials:

-

Purified thymidine phosphorylase

-

Thymidine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of reading at 300 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of dilutions of this compound in potassium phosphate buffer.

-

In a 96-well UV-transparent plate, add the following to each well:

-

Potassium phosphate buffer

-

A fixed concentration of thymidine phosphorylase

-

Varying concentrations of this compound

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a fixed concentration of thymidine to each well.

-

Immediately measure the change in absorbance at 300 nm over time. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive), repeat the experiment with varying concentrations of both the substrate (thymidine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: Quantification of this compound Incorporation into DNA

This protocol outlines a method to quantify the incorporation of radiolabeled this compound into the DNA of cultured cells.

Materials:

-

Cell culture medium and supplements

-

Mammalian cell line of interest

-

[¹⁴C]-labeled this compound

-

DNA extraction kit

-

Scintillation counter and scintillation fluid

-

Spectrophotometer for DNA quantification (e.g., NanoDrop)

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat the cells with varying concentrations of [¹⁴C]-6-azathymine for a specified period (e.g., 24 hours). Include untreated control wells.

-

After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-6-azathymine.

-

Harvest the cells and extract the genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the concentration of the extracted DNA using a spectrophotometer.

-

Measure the radioactivity of a known amount of the extracted DNA from each sample using a scintillation counter.

-

Calculate the amount of incorporated [¹⁴C]-6-azathymine per microgram of DNA.

-

Plot the incorporated radioactivity against the concentration of [¹⁴C]-6-azathymine administered to the cells.

Potential Off-Target Effects and Future Directions

While the primary effects of this compound are on pyrimidine metabolism, the possibility of off-target effects on other biochemical pathways cannot be ruled out. Modern techniques such as proteomics and metabolomics could provide a broader understanding of the cellular response to this compound exposure. For instance, unbiased proteomic screens could identify proteins whose expression levels are altered in response to treatment, potentially revealing unexpected cellular targets or stress response pathways.

Future research should focus on:

-

Quantitative Re-evaluation: Utilizing modern enzyme kinetics and biophysical methods to determine precise IC50 and Ki values for the interaction of this compound and its metabolites with key enzymes in the pyrimidine pathway (e.g., thymidine phosphorylase, thymidylate synthase, DNA polymerases).

-

Structural Biology: Elucidating the crystal structures of these enzymes in complex with this compound or its derivatives to understand the molecular basis of its inhibitory activity.

-

Off-Target Profiling: Employing global proteomics and metabolomics to identify potential off-target effects and gain a more holistic view of the cellular consequences of this compound treatment.

-

Therapeutic Potential: Investigating the potential of this compound as a scaffold for the development of more potent and selective inhibitors of pyrimidine metabolism for applications in oncology and virology.

Conclusion

This compound serves as a classic example of an antimetabolite that targets a fundamental biochemical pathway. Its ability to competitively inhibit thymine utilization and become incorporated into DNA underscores the critical importance of pyrimidine metabolism for cellular proliferation. While much of the foundational research on this compound is decades old, the principles of its mechanism of action remain relevant. The application of modern quantitative and systems-level analytical techniques holds the promise of revitalizing our understanding of this molecule and its potential for therapeutic development. This guide provides a solid foundation for researchers to delve into the biochemical intricacies of this compound and to design future studies that will further illuminate its molecular interactions and cellular effects.

References

6-Azathymine: A Comprehensive Technical Guide on its Role as a Competitive Antagonist of Thymine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine base thymine, distinguished by the substitution of a nitrogen atom for the carbon atom at the 6th position of the ring. This modification underlies its biological activity as a competitive antagonist to thymine in various biological systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualized metabolic and experimental workflows. The primary focus is on its competitive inhibition of thymine utilization, its metabolic fate, and its effects on nucleic acid synthesis. This document serves as a critical resource for professionals engaged in antimicrobial, antiviral, and oncological research where pyrimidine metabolism is a key therapeutic target.

Introduction

Pyrimidine analogs are a cornerstone of chemotherapy and virology, exerting their effects by interfering with the synthesis and function of nucleic acids. This compound, as a close structural analog of thymine, has been a subject of study to understand the intricacies of pyrimidine metabolic pathways.[1][2][3][4] Its primary recognized role is as a competitive antagonist of thymine, particularly in microorganisms that require an exogenous source of thymine for growth.[5][6] Studies have demonstrated that this compound can inhibit the growth of organisms like Streptococcus faecalis and Lactobacillus casei by competing with thymine for uptake and utilization.[6] This guide synthesizes the foundational research on this compound, presenting its biochemical properties, inhibitory mechanisms, and the experimental methodologies used to characterize its function.

Mechanism of Action

The biological effects of this compound are multifaceted, stemming from its structural similarity to thymine. The core mechanism involves the competitive inhibition of enzymes involved in thymine's metabolic pathway, leading to the disruption of DNA synthesis.

Competitive Antagonism of Thymine Utilization

The most well-documented action of this compound is its competitive antagonism of thymine. In microorganisms like S. faecalis grown in a folic acid-free medium, which makes them dependent on an external supply of thymine or thymidine, this compound effectively inhibits growth.[5][7] The inhibition is competitive, meaning it can be reversed by increasing the concentration of thymine.[6] This suggests that this compound competes with thymine for the same enzymatic or transport systems. The deoxyriboside of this compound, known as azathymidine, is often a more potent inhibitor than this compound itself.[7]

Enzymatic Conversion and Inhibition

This compound does not merely block pathways; it can also be a substrate for them. It can be enzymatically converted to its deoxyriboside, azathymidine.[5] This process is believed to occur via the enzyme thymidine phosphorylase, which normally cleaves thymidine to thymine and deoxyribose-1-phosphate. In the presence of this compound, the enzyme can catalyze the reverse reaction, forming azathymidine from this compound and a deoxyribose donor.[5] The formation of this fraudulent nucleotide analog is a key step in its mechanism. While this compound itself can inhibit thymidine phosphorylase, its derivatives may go on to inhibit other critical enzymes in the DNA synthesis pathway, such as thymidine kinase.[8][9]

Incorporation into Deoxyribonucleic Acid (DNA)

Studies using radiolabeled this compound have shown that the analog can be incorporated into the DNA of S. faecalis.[7] However, the extent of this incorporation does not always correlate with the degree of growth inhibition. This has led to the hypothesis that the formation of "unnatural" DNA may not be the primary mechanism of its inhibitory action.[7] Instead, the more probable cause of inhibition is the disruption of the utilization of essential metabolic intermediates or the function of vital coenzymes in the pathway leading to DNA synthesis.[7]

Quantitative Data and Experimental Findings

The biological activity of this compound has been quantified in various microbial systems. The following tables summarize key data from foundational studies.

Table 1: Growth Inhibition of Streptococcus faecalis by this compound

| Organism | Growth Supplement | Inhibitor | Observation | Citation |

| S. faecalis | Thymine | This compound | Competitive inhibition of growth | [6] |

| S. faecalis | Thymidine | This compound | Competitive inhibition of growth; significantly more analog required for 50% inhibition compared to thymine-supplemented media. | [6] |

| S. faecalis | Pteroylglutamic acid | This compound | Non-competitive inhibition of growth | [6] |

Table 2: Incorporation of Radiolabeled this compound into S. faecalis DNA

| Experimental Condition | Labeled Compound | Observation | Conclusion | Citation |

| Growth in thymine-supplemented medium | This compound-5-C¹⁴ | Radioactivity was detected in the DNA fraction, confirming incorporation. | The formation of this unnatural DNA does not appear to be the primary inhibitory mechanism. | [7] |

| Growth in pteroylglutamic acid-supplemented medium | This compound-5-C¹⁴ | No radioactivity was found in the DNA fraction. | Inhibition in this medium is not related to DNA incorporation. | [7] |

Visualized Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the key pathways and experimental processes related to this compound research.

Metabolic Pathway Interference

The following diagram illustrates the thymine salvage pathway and the points at which this compound exerts its antagonistic effects.

Experimental Workflow: Microbial Growth Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of this compound on microbial growth.

References

- 1. Studies on the mechanism of action of this compound. I. Biosynthesis of the deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C4H5N3O2 | CID 70269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity analysis of antagonism of the feedback inhibition of thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of 6-Azathymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic pyrimidine analogue, has been a subject of scientific inquiry for its potent biological activities. As an antagonist of the natural nucleobase thymine, its primary mechanism of action involves the disruption of nucleic acid synthesis, leading to significant effects on cellular proliferation and viral replication. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and antiviral properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Introduction

This compound, chemically known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a structural analogue of the pyrimidine base thymine. This structural similarity allows it to act as an antimetabolite, interfering with the normal metabolic pathways of thymine. The primary mechanism of this compound involves its conversion to the corresponding deoxyribonucleoside, 6-azathymidine, which can then be phosphorylated and incorporated into DNA. This incorporation of a fraudulent base disrupts the structure and function of DNA, ultimately leading to inhibition of cell division and viral replication.

Mechanism of Action

The biological effects of this compound are rooted in its ability to mimic thymine and thereby interfere with DNA synthesis. The key steps in its mechanism of action are:

-

Cellular Uptake: this compound is transported into cells.

-

Conversion to Deoxyribonucleoside: Inside the cell, it is converted to this compound deoxyriboside (6-azathymidine). This conversion is a critical step, as the deoxyriboside form is a more potent inhibitor of microbial growth than the free base.

-

Phosphorylation: 6-azathymidine is subsequently phosphorylated to its monophosphate, diphosphate, and triphosphate forms by cellular kinases.

-

Incorporation into DNA: The triphosphate form, 6-azathymidine triphosphate, can be utilized by DNA polymerases as a substrate in place of thymidine triphosphate (dTTP).

-

Disruption of DNA Synthesis and Function: The incorporation of this compound into the DNA strand leads to the formation of abnormal nucleic acids. This can stall DNA replication, induce mutations, and ultimately trigger cell cycle arrest and apoptosis.

Signaling Pathway Disruption

The primary signaling pathway affected by this compound is the pyrimidine biosynthesis pathway , which is crucial for the production of building blocks for DNA and RNA synthesis. By competing with thymine, this compound and its metabolites can inhibit key enzymes involved in this pathway, such as thymidylate synthase, although the direct inhibitory constants are not well-documented in recent literature. This disruption leads to a depletion of the natural thymidine triphosphate pool, further enhancing the incorporation of the analogue.

Biological Activities

Anticancer Activity

The ability of this compound to inhibit DNA synthesis makes it a candidate for cancer chemotherapy. By preferentially affecting rapidly dividing cancer cells, it can induce cell cycle arrest and apoptosis. While early studies demonstrated its inhibitory effects on tumor growth, comprehensive quantitative data across a wide range of modern cancer cell line panels is limited in publicly available literature.

Table 1: Anticancer Activity of this compound (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data not available in a comprehensive tabular format in recent literature. |

Note: The lack of a populated table reflects the scarcity of recent, comparative studies providing IC50 values for this compound against a standardized panel of cancer cell lines.

Antiviral Activity

Similar to its anticancer mechanism, this compound can inhibit the replication of viruses by being incorporated into the viral genome. This is particularly effective against DNA viruses or retroviruses that rely on the host cell's machinery for DNA synthesis.

Table 2: Antiviral Activity of this compound (Illustrative Data)

| Virus | Cell Line | EC50 (µM) | Reference |

| Data not available in a comprehensive tabular format in recent literature. |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a virus, which, after replication, lyses the host cells, creating clear zones called plaques. In the presence of an effective antiviral agent, the number and size of these plaques will be reduced.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

6- or 12-well plates

-

Cell culture medium

-

This compound stock solution

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

-

PBS

Procedure:

-

Cell Seeding: Seed the host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: During or after viral adsorption, add different concentrations of this compound to the wells.

-

Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of this compound. The semi-solid overlay restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion

This compound exhibits significant biological activity as a thymine antagonist, primarily through its incorporation into DNA and subsequent disruption of nucleic acid synthesis. This mechanism underlies its potential as both an anticancer and antiviral agent. While foundational studies have established its mode of action, there is a need for more comprehensive, modern quantitative studies to fully characterize its efficacy across a broad range of cancer cell lines and viruses. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and further explore the therapeutic potential of this compound. The visualization of its mechanism of action provides a clear conceptual basis for its biological effects and can guide future research in drug development.

6-Azathymine's Role in Inhibiting DNA Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic analog of the pyrimidine base thymine, serves as a potent inhibitor of DNA biosynthesis. This technical guide delineates the core mechanisms of action of this compound, focusing on its metabolic activation, interaction with key enzymes in the DNA synthesis pathway, and subsequent effects on cellular proliferation. The document provides a comprehensive overview of the current understanding of this compound's bioactivity, supported by available data, experimental methodologies, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Deoxyribonucleic acid (DNA) replication is a fundamental process for cellular proliferation and survival. The fidelity of this process is paramount, and its disruption is a key strategy in the development of antimicrobial and antineoplastic agents. Nucleoside analogs, which are structurally similar to natural nucleosides, represent a major class of chemotherapeutic agents that interfere with DNA biosynthesis. This compound (6-methyl-as-triazine-3,5(2H,4H)-dione) is one such synthetic pyrimidine analog that has been studied for its inhibitory effects on cell growth, particularly in microorganisms.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory role of this compound in DNA biosynthesis.

Mechanism of Action

The inhibitory effect of this compound on DNA biosynthesis is not direct. Instead, it acts as a pro-drug that requires intracellular metabolic activation to exert its cytotoxic effects. The primary mechanism involves a multi-step enzymatic conversion to its active triphosphate form, which then interferes with the DNA replication machinery.

Metabolic Activation of this compound

The metabolic pathway of this compound activation is a critical determinant of its biological activity. The key steps are as follows:

-

Conversion to 6-Azathymidine: this compound is first converted to its deoxyribonucleoside form, 6-azathymidine. This conversion is catalyzed by thymidine phosphorylase or similar enzymes that can transfer a deoxyribose moiety to the N1 position of the aza-pyrimidine ring.[2]

-

Phosphorylation to 6-Azathymidine Monophosphate (6-aza-TMP): 6-azathymidine is then phosphorylated by thymidine kinase to form 6-azathymidine monophosphate (6-aza-TMP).

-

Further Phosphorylation to Di- and Triphosphate Forms: Subsequently, 6-aza-TMP is further phosphorylated by cellular kinases to its diphosphate (6-aza-TDP) and ultimately its active triphosphate (6-aza-TTP) forms.

This metabolic activation cascade is crucial, as the triphosphate form is the primary effector molecule responsible for the inhibition of DNA synthesis.

References

Methodological & Application

Application Notes and Protocols for 6-Azathymine Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a synthetic analog of the natural pyrimidine base, thymine.[1] As an antimetabolite, it has the potential to be incorporated into DNA during replication, leading to alterations in DNA structure and function. This incorporation can interfere with fundamental cellular processes such as DNA replication and transcription, ultimately inducing cytotoxic effects. These characteristics make this compound a compound of interest for research in cancer biology and for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the protocols for incorporating this compound into the DNA of mammalian cells for research purposes. The document details methodologies for cell culture and metabolic labeling, DNA extraction and analysis, and assays to evaluate the cellular consequences of this compound incorporation.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | MTT | 75.2 | 72 |

| MCF-7 | Breast Cancer | MTT | 112.5 | 72 |

| A549 | Lung Cancer | MTT | 98.7 | 72 |

| K562 | Chronic Myelogenous Leukemia | MTT | 55.4 | 48 |

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Table 2: Quantification of this compound Incorporation in DNA

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Thymine Substituted (%) | Analytical Method |

| HeLa | 10 | 24 | 1.2 ± 0.2 | LC-MS/MS |

| HeLa | 50 | 24 | 5.8 ± 0.7 | LC-MS/MS |

| MCF-7 | 10 | 24 | 0.9 ± 0.1 | UPLC-MS/MS |

| MCF-7 | 50 | 24 | 4.5 ± 0.5 | UPLC-MS/MS |

Note: These values are hypothetical and serve as an example of expected results.

Table 3: Effect of this compound Incorporation on DNA Thermal Stability

| DNA Source | Percentage of this compound Substitution | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Calf Thymus DNA | 0% | 87.2 | 0 |

| Synthetic Oligonucleotide | 5% | 84.5 | -2.7 |

| Synthetic Oligonucleotide | 10% | 81.9 | -5.3 |

Note: Data is illustrative of the expected trend of decreased thermal stability with increased analog incorporation.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Objective: To incorporate this compound into the genomic DNA of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach approximately 50-60% confluency.

-

Treatment Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. A range of concentrations (e.g., 1, 10, 50, 100 µM) is recommended for initial experiments.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 24-48 hours) to ensure incorporation during S-phase.

-

Cell Harvest:

-

For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

-

For suspension cells, directly collect the cells.

-

-

Cell Counting: Determine the cell number for subsequent analyses.

-

DNA Extraction: Pellet the cells by centrifugation and proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

-

DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

Protocol 2: Quantification of this compound in Genomic DNA by LC-MS/MS

Objective: To determine the percentage of thymine substituted by this compound in genomic DNA.

Materials:

-

Genomic DNA containing this compound

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

This compound and thymine standards

Procedure:

-

DNA Digestion:

-

To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to deoxynucleosides.

-

-

Sample Preparation: Precipitate proteins by adding cold acetone or by using a filter unit. Centrifuge to pellet the precipitate and transfer the supernatant containing the deoxynucleosides for analysis.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the deoxynucleosides using a suitable C18 column with a gradient elution.

-

Detect and quantify thymidine and 6-azathymidine using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve for both thymidine and 6-azathymidine.

-

Calculate the amount of each nucleoside in the sample.

-

Determine the percentage of this compound incorporation using the formula: (moles of 6-azathymidine / (moles of 6-azathymidine + moles of thymidine)) * 100.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound incorporation on cell cycle progression.[7][8][9]

Materials:

-

Cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for this compound incorporation and analysis.

Caption: Hypothetical signaling pathway activated by this compound incorporation.

References

- 1. Studies on the mechanism of action of this compound. I. Biosynthesis of the deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of temperature on the intrinsic flexibility of DNA and its interaction with architectural proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 4. Determination of melting temperature and temperature melting range for DNA with multi-peak differential melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. The Denaturation Transition of DNA in Mixed Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle effects and cellular pharmacology of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Cell Cycle Synchronization Using 6-Azathymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a critical technique for studying the molecular events associated with cell division, DNA replication, and the efficacy of cell-cycle-specific drugs. 6-Azathymine is a pyrimidine analog that acts as an antagonist to thymine, a crucial component of DNA.[1][2] By interfering with DNA synthesis, this compound has the potential to arrest cells in the S phase of the cell cycle. These application notes provide a detailed, though theoretical, protocol for utilizing this compound to synchronize cells, drawing parallels from established methods like the double thymidine block.[3][4] The mechanism of action likely involves the inhibition of DNA replication due to the incorporation of the analog or the disruption of nucleotide metabolism.[5]

Mechanism of Action

This compound, as a thymine analog, is anticipated to interfere with the normal process of DNA replication. Its primary mechanism is believed to be the competitive inhibition of enzymes involved in thymidine metabolism and DNA synthesis.[1] This disruption leads to a depletion of the deoxythymidine triphosphate (dTTP) pool or the incorporation of the fraudulent base into the DNA, which in turn activates cell cycle checkpoints, leading to an arrest, likely in the S phase. While direct protocols for this compound are not widely established, its functional similarity to thymidine suggests that a block-and-release strategy, akin to the double thymidine block, would be a viable approach for synchronization.[3][6]

Data Presentation

As the use of this compound for cell synchronization is not a standardized method, the following table is a template for researchers to populate with their experimental data. The provided example data is purely illustrative.

| Treatment Condition | Cell Line | Concentration (µM) | Duration of Block 1 (hours) | Duration of Release (hours) | Duration of Block 2 (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Method of Analysis |

| Asynchronous Control | HeLa | 0 | N/A | N/A | N/A | 45% | 30% | 25% | Flow Cytometry (PI Staining) |

| Hypothetical this compound Block | HeLa | 100 | 18 | 9 | 17 | 10% | 75% | 15% | Flow Cytometry (PI Staining) |

| Hypothetical Release from Block | HeLa | 0 | N/A | 8 | N/A | 20% | 40% | 40% | Flow Cytometry (PI Staining) |

Experimental Protocols

The following is a proposed protocol for cell cycle synchronization using this compound, based on the principles of the double thymidine block.[3][4][7] It is crucial to optimize the concentration of this compound and the incubation times for each specific cell line.

Materials

-

This compound stock solution (e.g., 100 mM in DMSO or PBS, sterile filtered)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cell line of interest (e.g., HeLa, H1299)

-

Tissue culture plates/flasks

-

Propidium Iodide (PI) staining solution for flow cytometry

-

Ethanol (70%, ice-cold) for cell fixation

-

RNase A

Protocol 1: Optimization of this compound Concentration

-

Cell Seeding: Plate cells at a low density (e.g., 20-30% confluency) and allow them to attach overnight.

-

Treatment: Add a range of final concentrations of this compound to the culture medium (e.g., 10, 50, 100, 200, 500 µM).

-

Incubation: Incubate the cells for a period equivalent to one and a half to two cell cycles (e.g., 24-48 hours for HeLa cells).

-

Analysis: Harvest the cells, fix them in ice-cold 70% ethanol, and stain with propidium iodide. Analyze the cell cycle distribution using flow cytometry.

-

Determination of Optimal Concentration: The optimal concentration should induce a significant accumulation of cells in one phase of the cell cycle (expected to be S phase) without causing excessive cytotoxicity.

Protocol 2: Single this compound Block for S Phase Arrest

-

Cell Seeding: Plate cells at 20-30% confluency and allow them to attach overnight.

-

First Block: Add the predetermined optimal concentration of this compound to the culture medium.

-

Incubation: Incubate for a duration that is slightly longer than the combined G2, M, and G1 phases of the cell line (e.g., 16-18 hours for HeLa cells).

-

Harvest or Release: At this point, a significant population of cells should be arrested in the S phase. Cells can be harvested for analysis or released from the block.

-

Release (Optional): To release the cells from the block, wash the cells twice with pre-warmed sterile PBS, and then add fresh, pre-warmed complete medium. Cells should now progress synchronously through the cell cycle.

Protocol 3: Double this compound Block for Synchronization at the G1/S Boundary

-

Cell Seeding: Plate cells at 20-30% confluency and allow them to attach overnight.

-

First Block: Add the optimal concentration of this compound and incubate for 16-18 hours.

-

Release: Wash the cells twice with pre-warmed sterile PBS and add fresh, pre-warmed complete medium. Incubate for a period equivalent to the length of the S phase (e.g., 8-10 hours).

-

Second Block: Add the optimal concentration of this compound again and incubate for a duration slightly shorter than the first block (e.g., 14-16 hours).

-

Synchronization Point: At the end of the second incubation, the majority of the cells should be arrested at the G1/S boundary.

-

Release and Time Course Analysis: Release the cells as described in step 3. Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to analyze their progression through the S, G2, and M phases.

Verification of Synchronization

-

Flow Cytometry: This is the most common method to assess cell cycle distribution by staining DNA with a fluorescent dye like propidium iodide.[4]

-

Western Blotting: Analyze the expression levels of cell cycle-specific proteins such as Cyclin A, Cyclin D, and Cyclin B1 to confirm the cell cycle stage.[3]

-

Microscopy: Observe cell morphology, especially for mitotic features, to confirm progression through the M phase.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the mechanism of action of this compound. I. Biosynthesis of the deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell synchronization - Wikipedia [en.wikipedia.org]

- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Testing the Antiviral Activity of 6-Azathymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine is a synthetic pyrimidine analog, specifically a 6-nitrogen analog of thymine, that has demonstrated both antibacterial and antiviral properties.[1] Its mechanism of action is primarily attributed to its ability to inhibit DNA biosynthesis.[1] As a competitive antagonist to the utilization of thymine, this compound can be converted by cellular enzymes into its corresponding deoxyriboside, azathymidine.[1][2] This analog can then interfere with the synthesis of viral DNA, a critical step in the replication of many viruses.

The broader class of purine and pyrimidine analogs has been a cornerstone of antiviral therapy. These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids.[3] They can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit essential viral enzymes like DNA or RNA polymerases.[3][4] For instance, some related thiopurines have been observed to disrupt the synthesis and maturation of viral glycoproteins, which are crucial for viral entry and budding.[3]

Given its mechanism of action, this compound holds potential as a broad-spectrum antiviral agent against a variety of DNA viruses and potentially some RNA viruses that rely on host cell machinery for replication. Azathioprine, a related prodrug that is converted to 6-mercaptopurine, has shown in vitro effectiveness against a range of DNA and RNA viruses.[3] This suggests that this compound warrants further investigation to characterize its antiviral spectrum and potency.

These application notes provide a comprehensive set of protocols for researchers to evaluate the antiviral activity of this compound, including methods for determining its cytotoxicity, and its efficacy in inhibiting viral replication, and for calculating its selectivity index.

Data Presentation

A crucial aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit viral replication by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a drug candidate. A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells.

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described below. Researchers should populate this table with their experimentally determined values.

| Virus (Strain) | Cell Line | Assay Type | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | [Enter Value] | [Enter Value] | [Calculate Value] |

| Adenovirus 5 | A549 | Plaque Reduction Assay | [Enter Value] | [Enter Value] | [Calculate Value] |

| Influenza A Virus (H1N1) | MDCK | Plaque Reduction Assay | [Enter Value] | [Enter Value] | [Calculate Value] |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | Reverse Transcriptase Assay | [Enter Value] | [Enter Value] | [Calculate Value] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cell line appropriate for the virus to be tested (e.g., Vero, A549, MDCK)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Seed the 96-well plates with the chosen cell line at a density that will result in 80-90% confluency after 24 hours of incubation.

-

After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a cell control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

-

The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound by quantifying the reduction in the number of viral plaques.

Materials:

-

This compound

-

Virus stock with a known titer (PFU/mL)

-

Confluent monolayer of a susceptible cell line in 6-well or 12-well plates

-

Infection medium (serum-free or low-serum medium)

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixing cells

Protocol:

-

Seed the plates with the appropriate host cells to achieve a confluent monolayer on the day of infection.

-

On the day of the experiment, prepare serial dilutions of the virus stock in infection medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

During the viral adsorption period, prepare the overlay medium containing various concentrations of this compound.

-

After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Once plaques are developed, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration relative to the virus control.

-

The IC50 value is determined by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reverse Transcriptase (RT) Activity Assay (for Retroviruses)

For retroviruses like HIV, a reverse transcriptase assay can be used to quantify viral replication by measuring the activity of the viral RT enzyme. Commercially available colorimetric or fluorometric assay kits are recommended for this purpose.

General Principle: These assays typically utilize a poly(A) template and an oligo(dT) primer. The reverse transcriptase in the sample (e.g., from cell culture supernatant) synthesizes a DNA strand, incorporating labeled nucleotides (e.g., with DIG or BrdU). The amount of incorporated label is then detected, usually via an antibody-based colorimetric or fluorometric reaction, and is proportional to the RT activity.

Abbreviated Protocol (refer to kit manufacturer's instructions for details):

-

Collect cell culture supernatants from virus-infected cells treated with various concentrations of this compound.

-

Lyse the virions in the supernatant to release the reverse transcriptase.

-

Add the lysate to a reaction mixture containing the template, primer, and labeled nucleotides.

-

Incubate to allow the RT reaction to proceed.

-

Transfer the reaction mixture to a streptavidin-coated plate (if biotinylated primers are used) to capture the newly synthesized DNA.

-

Detect the incorporated labeled nucleotides using a specific antibody conjugate (e.g., anti-DIG-POD).

-

Add a substrate for the enzyme conjugate and measure the resulting signal (absorbance or fluorescence).

-

Calculate the percentage of RT inhibition for each concentration relative to the virus control.

-

Determine the IC50 value as described in the previous protocols.

Mandatory Visualizations

Caption: Experimental workflow for determining the antiviral activity of this compound.

Caption: Postulated mechanism of antiviral action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for 6-Azathymine Treatment in Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antibacterial effects of 6-Azathymine. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in their investigation of this compound.

Introduction

This compound is a synthetic pyrimidine analogue that acts as an antimetabolite. Its structural similarity to thymine allows it to interfere with nucleic acid synthesis in some microorganisms. Research has indicated that this compound functions as a competitive antagonist of thymine utilization, particularly in bacteria such as Streptococcus faecalis.[1] The compound is taken up by bacterial cells and can be incorporated into their DNA, leading to the formation of fraudulent DNA and subsequent inhibition of bacterial growth.

Mechanism of Action

The primary mechanism of action of this compound is its interference with DNA synthesis. As a thymine analogue, it competes with thymine for the enzymatic pathways involved in DNA replication. Once incorporated into the bacterial chromosome, this compound can disrupt the normal functioning of DNA, leading to impaired cell division and ultimately, cell death.

Caption: Proposed signaling pathway of this compound in bacteria.

Quantitative Data

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Method | Reference |

| Escherichia coli | e.g., 25922 | Data to be determined | Broth Microdilution | (Internal Data) |

| Staphylococcus aureus | e.g., 29213 | Data to be determined | Broth Microdilution | (Internal Data) |

| Streptococcus faecalis | e.g., 29212 | Data to be determined | Broth Microdilution | (Internal Data) |

| Pseudomonas aeruginosa | e.g., 27853 | Data to be determined | Broth Microdilution | (Internal Data) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

-

Disk Application:

-

Aseptically apply sterile paper disks impregnated with a known amount of this compound to the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

-

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating this compound.

References

6-Azathymine: A Selective Agent for Microbiological Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine base thymine. Its primary application in microbiology is as a selective agent for the isolation of mutants deficient in the pyrimidine salvage pathway. By acting as a competitive antagonist to thymine and uracil utilization, this compound can inhibit the growth of wild-type microorganisms, while allowing for the growth of mutants with specific metabolic defects. This document provides detailed application notes and protocols for the use of this compound in microbiological research.

Mechanism of Action

This compound exerts its selective pressure by targeting the pyrimidine salvage pathway. In most bacteria, pre-formed pyrimidine bases from the environment can be converted into nucleotides by this pathway, thus bypassing the need for de novo synthesis. A key enzyme in this pathway is Uracil Phosphoribosyltransferase (UPRTase), which catalyzes the conversion of uracil to uridine monophosphate (UMP).

This compound is recognized as a substrate by UPRTase and is subsequently converted into a toxic nucleotide analog. This analog can be incorporated into nucleic acids or inhibit essential enzymatic processes, leading to growth inhibition and cell death.[1][2] Consequently, cells with a functional UPRTase are susceptible to this compound.